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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B106929 Get Quote

In the landscape of modern medicinal chemistry and materials science, the incorporation of

fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and

biological properties. The 3-Fluoro-4-hydroxybenzaldehyde scaffold stands as a particularly

valuable building block, offering a unique combination of reactive functional groups and the

subtle yet profound influence of a fluorine substituent. This guide provides a comprehensive

technical overview for researchers and drug development professionals, delving into the core

chemical properties, synthetic methodologies, reactivity profile, and key applications of this

versatile intermediate.

Part 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of a molecule is paramount for its effective utilization

in synthesis and application. 3-Fluoro-4-hydroxybenzaldehyde is a beige to pale brown

crystalline solid at room temperature.[1][2] Its key physical and chemical identifiers are

summarized below.

Physicochemical Properties
The introduction of a fluorine atom ortho to the hydroxyl group and meta to the aldehyde

significantly influences the molecule's electronic distribution, acidity, and intermolecular

interactions, which is reflected in its physical properties.
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Property Value Source

CAS Number 405-05-0 [3][4]

Molecular Formula C₇H₅FO₂ [3][5]

Molecular Weight 140.11 g/mol [3][5]

IUPAC Name
3-fluoro-4-

hydroxybenzaldehyde
[3]

Melting Point 120-127 °C [1][2][5]

Appearance
White to cream to pale brown

solid/powder
[1][2]

SMILES C1=CC(=C(C=C1C=O)F)O [3]

InChI Key
QSBHJTCAPWOIIE-

UHFFFAOYSA-N
[3]

Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The

presence of the fluorine atom introduces characteristic couplings, particularly in NMR

spectroscopy.
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Spectroscopy Key Data Points Source

¹H NMR

δ ~9.86 (s, 1H, CHO), δ 7.62-

7.67 (m, 2H, aromatic), δ

~7.16 (m, 1H, aromatic), δ

~6.04 (s, 1H, OH) (in CDCl₃)

[5]

¹³C NMR

Data shows characteristic C-F

coupling constants (e.g., ³JCF

≈ 1.6 Hz for C5-F3)

[6]

Mass Spec (GC-MS)

m/z Top Peak: 139, m/z 2nd

Highest: 140, m/z 3rd Highest:

111

[3]

FTIR

Available data confirms the

presence of O-H, C=O, and C-

F functional groups.

[3]

Expert Insight: The ¹H NMR spectrum is particularly informative. The downfield shift of the

aldehyde proton (~9.86 ppm) is characteristic. The hydroxyl proton is typically broad and

exchangeable with D₂O. The aromatic region shows complex splitting due to ¹H-¹H and ¹H-¹⁹F

coupling. In ¹³C NMR, the carbon atoms near the fluorine will appear as doublets due to C-F

coupling, providing crucial structural confirmation.

Part 2: Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of 3-Fluoro-4-
hydroxybenzaldehyde involves the demethylation of its readily available methoxy precursor,

3-Fluoro-4-methoxybenzaldehyde. This approach is favored due to the high efficiency and

selectivity of ether cleavage reactions on electron-rich aromatic rings.

Synthesis Workflow: Demethylation Pathway
The general workflow involves the use of a strong Lewis acid or a protic acid to selectively

cleave the aryl-O-methyl bond, which is more labile than the C-F or C-CHO bonds under these

conditions.
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Caption: General workflow for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde.
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Detailed Experimental Protocol (Demethylation with
HBr)
This protocol is adapted from established literature procedures and represents a robust method

for obtaining the target compound.[5]

Self-Validating System: The success of this protocol is validated by monitoring the

disappearance of the starting material via Thin Layer Chromatography (TLC) and confirmed by

the ¹H NMR and melting point of the final product, which should align with reference values.

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 3-Fluoro-4-methoxybenzaldehyde (e.g., 5.00 g, 32.5 mmol).

Reagent Addition: Under an inert atmosphere (e.g., Argon), add 48% aqueous hydrobromic

acid (HBr) (e.g., 30 mL).

Causality Explanation: HBr is a strong acid that protonates the ether oxygen, making the

methyl group susceptible to nucleophilic attack by the bromide ion (SN2 mechanism), thus

cleaving the O-CH₃ bond. The high temperature is required to overcome the activation

energy of this cleavage.

Heating: Heat the reaction mixture to 140 °C and stir vigorously for 3 hours. Monitor the

reaction progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent).

Quenching and Extraction: After cooling to room temperature, dilute the mixture with water

(150 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x

100 mL).

Causality Explanation: Dilution with water quenches the reaction and dissolves inorganic

salts. Dichloromethane is used to extract the organic product from the aqueous phase.

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl

solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate

(Na₂SO₄).

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under

reduced pressure using a rotary evaporator.
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Product Isolation: The resulting crude product, a brown solid, can be used directly or further

purified by silica gel column chromatography if necessary to yield the pure 3-Fluoro-4-
hydroxybenzaldehyde (typical yield >95%).[5]

Part 3: Chemical Reactivity and Mechanistic
Insights
The synthetic utility of 3-Fluoro-4-hydroxybenzaldehyde stems from the distinct reactivity of

its three key components: the aldehyde group, the phenolic hydroxyl group, and the fluorinated

aromatic ring.

Aldehyde Group
(Electrophilic Carbon)

Hydroxyl Group
(Nucleophilic Oxygen, Acidic Proton)

Aromatic Ring
(Nucleophilic Substitution,
Electrophilic Substitution)

Click to download full resolution via product page

Caption: Key reactive sites on the 3-Fluoro-4-hydroxybenzaldehyde molecule.
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Reactions at the Aldehyde Group
The aldehyde is a potent electrophile, readily undergoing nucleophilic addition. This is the basis

for its most common applications in multistep synthesis.

Schiff Base (Imine) Formation: Reacts with primary amines under mildly acidic conditions to

form imines. This reaction is fundamental in the synthesis of various biologically active

heterocyclic compounds and ligands.[4][7] Hydrazone derivatives, formed via condensation

with phenylhydrazine derivatives, have shown potent anti-inflammatory activity.[4]

Aldol and Knoevenagel Condensations: Reacts with ketones or other compounds containing

active methylene groups (e.g., malonic acid derivatives) in the presence of a base. This is

used to synthesize curcuminoid analogs and chalcones, many of which exhibit significant

cytotoxicity against cancer cell lines.[4]

Wittig Reaction: Can be converted to an alkene using a phosphorus ylide. This has been

exploited to synthesize derivatives of caffeic acid phenylethyl amide with cytoprotective

properties.[4]

Reactions at the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a potent phenoxide

nucleophile.

O-Alkylation/O-Arylation: The phenoxide can react with alkyl halides or activated aryl halides

(Williamson ether synthesis) to form ethers. This is a critical step for modifying solubility,

metabolic stability, and receptor binding affinity in drug candidates.

Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form

esters, which can serve as prodrugs or protecting groups.

Reactions on the Aromatic Ring
The electronic properties of the substituents dictate the regioselectivity of electrophilic aromatic

substitution (EAS).

Substituent Effects: The hydroxyl group is a strongly activating, ortho/para-directing group

due to the resonance donation of its lone pairs. The fluorine atom is deactivating via a strong
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inductive effect (-I) but is also ortho/para-directing due to a resonance effect (+R). The

aldehyde group is a meta-directing, deactivating group.

Regioselectivity: The powerful activating effect of the hydroxyl group dominates, directing

incoming electrophiles primarily to the positions ortho to it (C5 and C3). However, the C3

position is already occupied by fluorine. Therefore, electrophilic substitution is most likely to

occur at the C5 position.

Part 4: Applications in Research and Development
3-Fluoro-4-hydroxybenzaldehyde is not an end-product but a high-value intermediate,

particularly in the field of drug discovery.

Oncology: It is a key building block for curcuminoid analogs that have demonstrated

significant inhibitory concentrations (IC₅₀) against human ovarian cancer cell lines, such as

A2780.[4]

Anti-Inflammatory Agents: Used to synthesize hydrazone derivatives that are potent

inhibitors of macrophage migration inhibitory factor (MIF), a key proinflammatory cytokine,

indicating potential applications in treating sepsis and other inflammatory diseases.[4]

Neuroprotective Agents: Serves as a precursor for diarylheptanoid derivatives designed as

dual inhibitors of histone deacetylase (HDAC) and β-amyloid aggregation, targeting

neurodegenerative diseases like Alzheimer's.

Materials Science: The parent compound, 4-hydroxybenzaldehyde, is used in the synthesis

of polymers and liquid crystals.[8] The fluorinated analog offers a route to materials with

modified thermal stability, dielectric properties, and hydrophobicity.

Part 5: Safety and Handling
As with any laboratory chemical, proper handling of 3-Fluoro-4-hydroxybenzaldehyde is

essential.

GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious

eye irritant (H319), and may cause respiratory irritation (H335).[1][3][9]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with

side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][10] If dust is

generated, use respiratory protection (e.g., N95 respirator).[1]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust.[1] Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is

recommended to keep the material under an inert gas like nitrogen and protect it from light.

Conclusion
3-Fluoro-4-hydroxybenzaldehyde is a strategically important molecular scaffold whose value

is derived from the interplay of its functional groups. The aldehyde provides a reliable handle

for carbon-carbon and carbon-nitrogen bond formation, the hydroxyl group allows for facile

derivatization to modulate properties, and the fluorine atom imparts unique electronic

characteristics that can enhance biological activity and metabolic stability. For the medicinal

chemist and materials scientist, a thorough understanding of its properties, synthesis, and

reactivity is key to unlocking its full potential in the design of novel and effective molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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